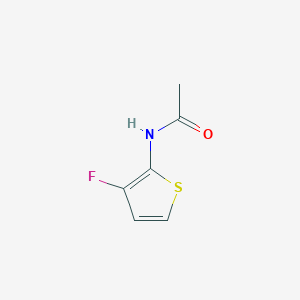
N-(3-Fluoro-2-thienyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Fluoro-2-thienyl)acetamide: is an organic compound with the molecular formula C6H6FNOS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur The compound is characterized by the presence of a fluorine atom at the 3-position of the thiophene ring and an acetamide group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Fluoro-2-thienyl)acetamide typically involves the introduction of the fluorine atom and the acetamide group onto the thiophene ring. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced to the thiophene ring. This is followed by the acetylation of the amino group to form the acetamide derivative.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent reactions under controlled conditions. The use of catalysts and specific reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: N-(3-Fluoro-2-thienyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the fluorine atom or to modify the acetamide group.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
N-(3-Fluoro-2-thienyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.
Industry: It is used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
Mecanismo De Acción
The exact mechanism of action of N-(3-Fluoro-2-thienyl)acetamide depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its molecular targets. The acetamide group can also play a role in the compound’s solubility and bioavailability.
Comparación Con Compuestos Similares
Thiophene: The parent compound, which lacks the fluorine atom and acetamide group.
2-Acetylthiophene: Similar structure but with an acetyl group instead of an acetamide group.
3-Fluorothiophene: Similar structure but lacks the acetamide group.
Uniqueness: N-(3-Fluoro-2-thienyl)acetamide is unique due to the combination of the fluorine atom and the acetamide group on the thiophene ring. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science.
Propiedades
Fórmula molecular |
C6H6FNOS |
|---|---|
Peso molecular |
159.18 g/mol |
Nombre IUPAC |
N-(3-fluorothiophen-2-yl)acetamide |
InChI |
InChI=1S/C6H6FNOS/c1-4(9)8-6-5(7)2-3-10-6/h2-3H,1H3,(H,8,9) |
Clave InChI |
BEZMQWHDJLHTHO-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=C(C=CS1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(3-Boronophenyl)carbamoyl]-1-methylpyridin-1-ium](/img/structure/B12567382.png)
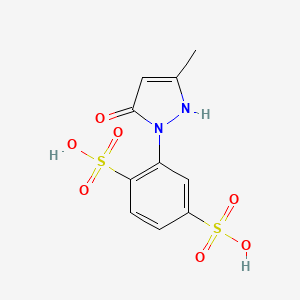

![N,N-Bis[(trimethylsilyl)oxy]prop-1-en-1-amine](/img/structure/B12567401.png)
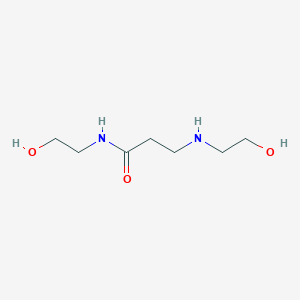

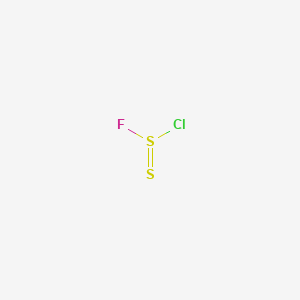
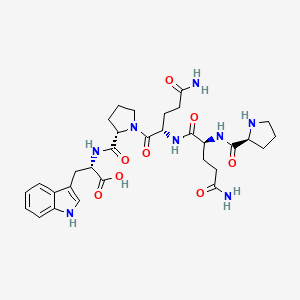
![4-[(E)-(4-bromophenyl)diazenyl]morpholine](/img/structure/B12567447.png)

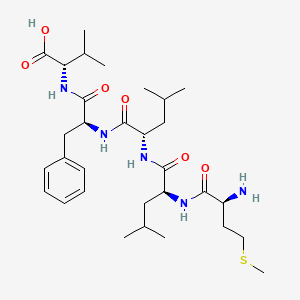
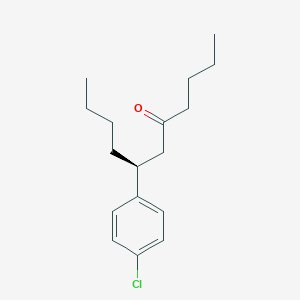
![6-[4,6-Di([1,1'-biphenyl]-4-yl)-1,3,5-triazin-2(1H)-ylidene]-3-(hexyloxy)cyclohexa-2,4-dien-1-one](/img/structure/B12567479.png)
